molecular formula C10H9ClO3 B2874845 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid CAS No. 1824141-75-4

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid

Cat. No.: B2874845
CAS No.: 1824141-75-4
M. Wt: 212.63
InChI Key: LYPABKILTVLNSU-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid is an organic compound with the molecular formula C10H9ClO3 It features a benzofuran core structure substituted with a chloro group at the 5-position and an acetic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzaldehyde.

    Cyclization: The 5-chloro-2-hydroxybenzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 5-chloro-2-benzofuran-1-yl acetic acid ethyl ester.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a bromo group instead of a chloro group.

    2-(5-Methyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a methyl group instead of a chloro group.

    2-(5-Nitro-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Similar structure with a nitro group instead of a chloro group.

Uniqueness

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.

Biological Activity

2-(5-Chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid, with the CAS number 1824141-75-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 212.63 g/mol
  • Structure : The compound features a benzofuran moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its antimicrobial properties. Several studies have highlighted its effectiveness against various bacterial and fungal strains.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for different pathogens have been documented:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048
Candida albicans0.039

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Study 1: Antimicrobial Efficacy

In a study examining various derivatives of benzofuran compounds, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural characteristics, particularly the presence of chlorine substituents, were identified as key contributors to its bioactivity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzofuran structure could enhance or diminish antibacterial efficacy. For instance, the introduction of additional halogen atoms or functional groups was shown to affect the potency against specific bacterial strains .

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts bacterial cell membrane integrity or interferes with essential metabolic pathways within microbial cells, leading to cell death.

Safety and Toxicology

While the compound shows promise in antimicrobial applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed and may cause skin irritation . Further toxicological studies are necessary to determine safe dosage levels for therapeutic use.

Properties

IUPAC Name

2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-7)5-14-9(8)4-10(12)13/h1-3,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPABKILTVLNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824141-75-4
Record name 2-(5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetic acid
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